Product packaging for Olanzapine pamoate(Cat. No.:CAS No. 221373-18-8)

Olanzapine pamoate

Cat. No.: B138000
CAS No.: 221373-18-8
M. Wt: 718.8 g/mol
InChI Key: ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Olanzapine pamoate is a crystalline salt composed of olanzapine and pamoic acid, formulated as a long-acting injectable (LAI) antipsychotic for research applications . This compound is a prodrug that slowly dissociates into its active component, olanzapine, following intramuscular injection, providing sustained release . In research settings, this compound is used to study the pharmacokinetics and efficacy of long-term dopaminergic and serotonergic antagonism. Its mechanism of action is primarily attributed to the antagonism of multiple central nervous system receptors, including dopamine D1-D4 and serotonin 5-HT2A/2C receptors, which is a key area of investigation for understanding antipsychotic efficacy and side effect profiles . The research value of this compound lies in its unique delivery system, which allows for the modeling of continuous drug exposure without daily administration, making it a critical tool for studying medication adherence and long-term outcomes in preclinical models of psychiatric disorders. A significant area of study involves the rare but serious event known as Post-Injection Delirium/Sedation Syndrome (PDSS), which manifests as symptoms consistent with olanzapine overdose and necessitates close monitoring in clinical settings . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H38N4O7S B138000 Olanzapine pamoate CAS No. 221373-18-8

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944788
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221373-18-8
Record name Olanzapine pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLANZAPINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Pharmacological Investigations of Olanzapine Pamoate

Pharmacodynamics and Neurotransmitter Receptor Interaction Profiles

Olanzapine (B1677200), the active moiety of olanzapine pamoate, exhibits a complex pharmacodynamic profile characterized by its interaction with a wide array of neurotransmitter receptors. news-medical.netfda.gov.ph This broad receptor-binding profile is fundamental to its therapeutic effects. medsafe.govt.nz

Olanzapine's Differential Affinity for Serotonin (B10506) (5-HT2A/2C, 5-HT3, 5-HT6), Dopamine (B1211576) (D1-D5), Muscarinic (m1-m5), Alpha-1 Adrenergic, and Histamine (B1213489) (H1) Receptors

Olanzapine demonstrates a high affinity for several receptor types. psychopharmacologyinstitute.com It is a potent antagonist of serotonin receptors, particularly the 5-HT2A, 5-HT2C, and 5-HT6 subtypes. drugbank.compatsnap.com Its affinity for dopamine receptors is also significant, binding to D1, D2, D3, D4, and D5 subtypes. psychopharmacologyinstitute.compatsnap.com Notably, olanzapine has a higher affinity for 5-HT2A receptors than for D2 receptors. wikipedia.orgeuropa.eu

The compound also interacts with muscarinic cholinergic receptors (m1-m5), showing a particularly high affinity for the M1 subtype. cambridge.orgliesbethreneman.com Furthermore, olanzapine is a potent antagonist at alpha-1 adrenergic and histamine H1 receptors. psychopharmacologyinstitute.compatsnap.com In contrast, its affinity for GABA-A, benzodiazepine, and beta-adrenergic receptors is weak. psychopharmacologyinstitute.com

Interactive Table: Olanzapine Receptor Binding Affinities (Ki, nM)

Receptor Subtype Binding Affinity (Ki, nM)
Serotonin
5-HT2A 2.5 - 4 psychopharmacologyinstitute.comcambridge.org
5-HT2C 11 - 29 psychopharmacologyinstitute.comcambridge.org
5-HT3 57 psychopharmacologyinstitute.comdrugbank.com
5-HT6 2.5 - 5 psychopharmacologyinstitute.comcambridge.org
Dopamine
D1 11 - 119 psychopharmacologyinstitute.comcambridge.org
D2 1 - 20 psychopharmacologyinstitute.comcambridge.org
D3 5 - 16 cambridge.org
D4 1.6 - 26 cambridge.org
D5 12 - 51 cambridge.org
Muscarinic
m1 1.9 - 73 cambridge.orgdrugbank.com
m2 10 - 18.5 cambridge.org
m3 14 - 25 cambridge.org
m4 6 - 10 cambridge.org
m5 5 - 6 cambridge.org
Adrenergic
Alpha-1 7 - 19 psychopharmacologyinstitute.comcambridge.org
Histamine
H1 6 - 7 psychopharmacologyinstitute.comcambridge.org

Note: Ki (inhibition constant) is a measure of binding affinity; a smaller Ki value indicates a stronger binding affinity.

Dopamine D2 Receptor Occupancy Dynamics and Antipsychotic Efficacy Thresholds

The antipsychotic effects of olanzapine are closely linked to its occupancy of dopamine D2 receptors. psychiatryonline.org Imaging studies suggest that a D2 receptor occupancy of over 65% is generally required for an antipsychotic effect. cambridge.org For olanzapine, clinical doses typically result in D2 receptor occupancy ranging from 70% to 80%. psychiatryonline.org Specifically, doses of 10-20 mg per day are associated with a D2 occupancy of approximately 71% to 80%. wikipedia.orgpsychiatryonline.org

Exceeding an 80% D2 occupancy threshold is associated with an increased risk of certain side effects. psychiatrist.com Studies have shown that doses of olanzapine above 20 mg/day can lead to D2 occupancy greater than 80%. psychiatryonline.org The binding of olanzapine to D2 receptors is readily dissociable, which allows for a degree of normal dopamine neurotransmission. drugbank.comnih.gov

Serotonin 5-HT2A Receptor Antagonism and its Contributions to Therapeutic Effects

Olanzapine is a potent antagonist of the serotonin 5-HT2A receptor. psychiatryonline.orgnih.gov Even at low clinical doses, it achieves a high level of 5-HT2A receptor occupancy, with studies showing over 90% occupancy at a 5 mg/day dose. psychiatryonline.org This high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of many atypical antipsychotics. wikipedia.org

The antagonism of 5-HT2A receptors is believed to contribute to olanzapine's therapeutic effects. drugbank.comnih.gov Blockade of these receptors can enhance dopamine release in certain brain regions, which may help mitigate some of the motor side effects associated with pure dopamine antagonists. patsnap.com This action on serotonin receptors in the frontal cortex is thought to contribute to the improvement of negative symptoms. drugbank.comnih.govhilarispublisher.com

In Vitro and In Vivo Electrophysiological Studies of Olanzapine Action

Electrophysiological studies have provided further insight into the neuronal effects of olanzapine. In vivo studies have demonstrated that olanzapine selectively reduces the firing of mesolimbic (A10) dopaminergic neurons. fda.gov.pheuropa.eueuropa.eu In contrast, it has little effect on the striatal (A9) pathways, which are involved in motor function. fda.gov.pheuropa.eueuropa.eu This selective action on the A10 dopaminergic neurons is consistent with its antipsychotic activity, while sparing the motor pathways may contribute to a lower incidence of extrapyramidal symptoms compared to some older antipsychotics. fda.gov.pheuropa.eu

In vitro studies have confirmed olanzapine's potent antagonist effects at both D2 and 5-HT2A receptors. cambridge.org Functional studies using transfected cell lines have shown that olanzapine effectively blocks the action of serotonin at 5-HT2A and 5-HT2B receptors. cambridge.org

Modulation of Mesolimbic and Mesocortical Dopaminergic Pathways

Olanzapine's therapeutic action is thought to be mediated through its modulation of key dopaminergic pathways in the brain. drugbank.comnih.gov The antagonism of D2 receptors in the mesolimbic pathway is considered crucial for its antipsychotic effects on positive symptoms like hallucinations and delusions. drugbank.comnih.govhilarispublisher.com By blocking dopamine at post-synaptic receptors in this pathway, olanzapine reduces the overactivity often associated with psychosis. patsnap.com

In the mesocortical pathway, the interplay between serotonin 5-HT2A and dopamine D2 receptor antagonism is significant. The blockade of 5-HT2A receptors can lead to an increase in dopamine release in the prefrontal cortex. patsnap.comjneurosci.org This action is hypothesized to be beneficial for the negative and cognitive symptoms of schizophrenia. drugbank.comnih.govhilarispublisher.com Microdialysis studies have shown that olanzapine increases extracellular levels of dopamine in the prefrontal cortex. cambridge.org

Pharmacokinetics of this compound Depot Formulation

This compound is a long-acting injectable (LAI) formulation designed to deliver olanzapine over an extended period. Following intramuscular injection, this compound monohydrate crystals slowly dissolve, and the this compound salt dissociates into olanzapine and pamoic acid.

The absorption of olanzapine from the depot injection is slow and continuous. This results in a gradual increase in olanzapine plasma concentrations, with peak levels typically reached after several days. The formulation provides sustained plasma concentrations of olanzapine, allowing for dosing intervals of two to four weeks. medsafe.govt.nz For instance, a 300 mg dose of this compound depot administered every two weeks is designed to deliver an average of 20 mg of olanzapine per day. medsafe.govt.nz

The pharmacokinetic profile of the depot formulation is characterized by its slow absorption rate from the injection site, leading to a prolonged therapeutic effect. The metabolism of the released olanzapine follows the same pathways as orally administered olanzapine, primarily through hepatic conjugation and oxidation via cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent, CYP2D6. medsafe.govt.nzhilarispublisher.com The major circulating metabolite is the inactive 10-N-glucuronide. medsafe.govt.nz

Mechanisms of Sustained Release from Intramuscular Depot

The sustained-release mechanism of this compound is a key feature that distinguishes it from other long-acting antipsychotic formulations. nih.gov Following deep gluteal intramuscular injection, the this compound salt, which is poorly soluble in water, forms a depot within the muscle tissue. nih.govnih.gov This formulation is a crystalline salt of olanzapine and pamoic acid, which exists as micron-sized crystals in an aqueous suspension. medicinespatentpool.orgnih.gov

The slow dissolution of this salt at the injection site is the rate-limiting step for drug release. nih.goviu.edu As the salt gradually dissolves, it dissociates into its constituent molecules: olanzapine (the active free base) and pamoic acid. nih.govjscimedcentral.com While the dissolution of the salt is slow, the subsequent absorption of the free olanzapine from the muscle tissue into the systemic circulation is rapid. nih.goviu.edu This salt-based, sustained-release mechanism differs from oil-based depots (like haloperidol (B65202) decanoate) or microsphere-based formulations (such as risperidone (B510) long-acting injection). nih.gov The particle size of the this compound crystals is a critical factor in controlling the dissolution rate and, consequently, the duration of drug release. google.comgoogle.com

Absorption Kinetics and Plasma Concentration Profiles

Following intramuscular administration of this compound, olanzapine is absorbed into the systemic circulation, with measurable plasma concentrations appearing almost immediately. nih.gov Peak plasma concentrations (Cmax) are typically reached within the first week, often around day 3 to 4. nih.govjscimedcentral.com After reaching the peak, plasma concentrations decline slowly, with an apparent half-life of approximately 30 days. nih.govdrugs.com This extended half-life is governed by the slow absorption rate from the intramuscular depot, rather than the elimination half-life of oral olanzapine, which is around 30 hours. nih.goviu.edu

Due to the continuous release from the depot, olanzapine concentrations gradually increase with subsequent injections, reaching a steady state after approximately 3 months. nih.govnih.gov The area under the plasma concentration-time curve (AUC) and Cmax are generally proportional to the administered dose. nih.govtandfonline.com Steady-state concentrations achieved with this compound are comparable to those seen with daily oral olanzapine administration. nih.govmedcentral.com

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value
Time to Peak Plasma Concentration (Tmax) ~3-4 days nih.govjscimedcentral.com
Apparent Half-life ~30 days nih.govdrugs.com
Time to Steady State ~3 months nih.govnih.gov

Distribution Characteristics and Tissue Accumulation Considerations

Once absorbed into the systemic circulation, olanzapine is extensively distributed throughout the body. nih.govdrugs.com It has a large volume of distribution, estimated to be around 1000 liters, indicating significant tissue uptake. drugbank.comnih.gov Olanzapine is highly bound to plasma proteins (approximately 93%), primarily to albumin and alpha-1-acid glycoprotein. medicinespatentpool.orgdrugbank.com Due to its lipophilic nature, olanzapine can accumulate in various tissues. nih.gov Following the last injection, olanzapine can remain in systemic circulation for 6 to 8 months. medicinespatentpool.orgmedicinespatentpool.org

Hepatic Metabolism Pathways (CYP1A2, CYP2D6, UGT1A4) and Metabolite Activity

Olanzapine is extensively metabolized in the liver, with less than 10% of the drug being excreted unchanged. nih.govnih.gov The primary metabolic pathways are direct glucuronidation and oxidation mediated by the cytochrome P450 (CYP) isoenzyme system. drugs.comnih.gov

CYP1A2: This is a major enzyme involved in the oxidative metabolism of olanzapine, leading to the formation of 4'-N-desmethylolanzapine. nih.govdrugbank.com

CYP2D6: This enzyme plays a minor role, catalyzing the formation of 2-hydroxymethylolanzapine. nih.govdrugbank.com

UGT1A4: This enzyme is key in the direct conjugation (Phase II metabolism) of olanzapine, forming the 10-N-glucuronide metabolite. nih.govdrugbank.com Flavin-containing monooxygenase 3 (FMO3) is also involved in forming olanzapine-N-oxide. nih.gov

The major circulating metabolites, 10-N-glucuronide and 4'-N-desmethylolanzapine, are considered clinically inactive. nih.govdrugbank.com

Table 2: Major Metabolic Pathways and Enzymes for Olanzapine

Pathway Enzyme(s) Metabolite Activity
Oxidation CYP1A2 4'-N-desmethylolanzapine Inactive nih.govdrugbank.com
Oxidation CYP2D6 2-hydroxymethylolanzapine Inactive nih.gov
Glucuronidation UGT1A4 10-N-glucuronide Inactive nih.govdrugbank.com
N-oxidation FMO3 Olanzapine-N-oxide Inactive nih.gov

Elimination Profiles and Routes of Excretion

The elimination of olanzapine and its metabolites occurs through both renal and fecal routes. drugs.comdrugbank.com Approximately 57% of a radiolabeled dose is excreted in the urine, primarily as metabolites, with about 7% as unchanged drug. drugs.comnih.gov Around 30% of the dose is eliminated in the feces. drugs.comnih.gov The long apparent half-life of this compound (around 30 days) is a function of its slow absorption from the depot, not its elimination rate. nih.gov

Population Pharmacokinetic (PopPK) Modeling and Sources of Variability

Population pharmacokinetic (PopPK) models have been developed to characterize the pharmacokinetics of olanzapine and identify sources of variability among patients. fda.gov These models have shown that factors such as gender and body weight can significantly influence olanzapine clearance. fda.gov For instance, clearance has been observed to be lower in females compared to males. fda.gov

Other factors that can introduce variability in olanzapine plasma concentrations include:

Smoking: Tobacco smoking induces the CYP1A2 enzyme, which can increase the clearance of olanzapine and result in lower plasma concentrations. nih.govnih.gov

Age: Elderly patients may exhibit altered pharmacokinetics, potentially leading to increased plasma concentrations and a longer elimination half-life. nih.gov

Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes like CYP1A2, CYP2D6, and UGT1A4 can affect olanzapine metabolism and lead to interindividual differences in drug levels. nih.govresearchgate.net

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP1A2 can significantly alter olanzapine concentrations. For example, fluvoxamine (B1237835) (a strong CYP1A2 inhibitor) can increase olanzapine levels, while carbamazepine (B1668303) (a CYP1A2 inducer) can decrease them. nih.goveuropa.eu

Neurobiological Effects Beyond Direct Receptor Binding

While the primary mechanism of action of olanzapine is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, its neurobiological effects may extend beyond this direct receptor blockade. wikipedia.orgaap.org The sustained and stable plasma concentrations achieved with this compound ensure continuous receptor engagement, which may contribute to its long-term efficacy in preventing relapse. nih.gov The consistent drug levels may also play a role in neuroplastic changes and downstream signaling cascades that are not fully captured by simple receptor occupancy studies. Further research is needed to fully elucidate these extended neurobiological effects.

Efficacy Assessments in Schizophrenia Spectrum Disorders

Clinical Efficacy in Acute Psychotic Exacerbations

Short-Term Symptom Reduction and Remission Rates

Olanzapine (B1677200) pamoate has demonstrated significant efficacy in reducing the symptoms of acute psychotic exacerbations in patients with schizophrenia. researchgate.netnih.gov In an 8-week, randomized, double-blind, placebo-controlled study involving 404 acutely ill patients, various doses of olanzapine pamoate (210 mg every 2 weeks, 300 mg every 2 weeks, and 405 mg every 4 weeks) were all found to be statistically superior to placebo in improving symptoms. dovepress.comtandfonline.com

The primary measure of efficacy was the change in the Positive and Negative Syndrome Scale (PANSS) total score. At the 8-week endpoint, patients receiving this compound showed substantial mean decreases in PANSS total scores compared to a much smaller decrease in the placebo group. dovepress.comtandfonline.commedcentral.com Specifically, the mean changes from baseline were -22.49, -26.32, and -22.57 for the 210 mg/2 weeks, 300 mg/2 weeks, and 405 mg/4 weeks doses, respectively, compared to -8.51 for placebo. dovepress.comtandfonline.com The onset of this antipsychotic effect was evident within the first week of treatment. medcentral.com

Furthermore, all this compound treatment groups showed a statistically significant improvement on the Clinical Global Impression-Improvement (CGI-I) scale compared to the placebo group. dovepress.comtandfonline.com A 6-week analysis of this study also showed that mean Brief Psychiatric Rating Scale (BPRS) scores decreased by 14 to 15 points for patients receiving this compound. researchgate.net

Table 1: Mean Change in PANSS Total Score at 8 Weeks

Treatment Group Mean Change from Baseline
This compound 210 mg/2 weeks -22.49
This compound 300 mg/2 weeks -26.32
This compound 405 mg/4 weeks -22.57
Placebo -8.51

Data from a study of acutely ill patients with schizophrenia. dovepress.comtandfonline.com

Application in Rapid Management of Agitation (as distinct from oral olanzapine)

While the long-acting formulation of this compound is primarily for maintenance treatment, a rapid-acting intramuscular (IM) formulation of olanzapine is available for the acute management of agitation associated with schizophrenia. nih.govdovepress.com It is important to distinguish the application of this immediate-release formulation from the long-acting pamoate salt.

Studies on the immediate-release IM olanzapine have shown its effectiveness in rapidly controlling agitation. In a clinical trial, a 10 mg IM dose of olanzapine was statistically superior to placebo in reducing the PANSS Excited Component score at 2 hours and 24 hours after the initial injection. medcentral.com The use of IM olanzapine often precludes the co-administration of IM benzodiazepines due to concerns about cardiorespiratory depression. sci-hub.se

In contrast, this compound, due to its long-acting nature, is not intended for the rapid management of acute agitation. sci-hub.se Its pharmacokinetic profile, with a half-life of approximately 30 days, is designed to maintain therapeutic levels over an extended period for maintenance therapy. nih.govtandfonline.comnih.gov

Efficacy in Maintenance Treatment and Relapse Prevention

Long-Term Stability of Clinical Symptoms and Functional Outcomes

This compound has been shown to be effective in the long-term maintenance treatment of schizophrenia, helping to maintain clinical stability and improve functional outcomes. medcentral.compsychiatryonline.org A 24-week, double-blind, randomized study assessed the efficacy of this compound in outpatients with schizophrenia who were initially stabilized on oral olanzapine. tandfonline.compsychiatryonline.org The study found that therapeutic doses of this compound were effective in maintaining symptom response over the 24-week period. dovepress.comnih.gov

In a 2-year, open-label, randomized study comparing olanzapine LAI with oral olanzapine, both treatment groups showed improvement in their level of functioning over time, as measured by the Quality of Life Scale (QLS) total score. rivistadipsichiatria.itnih.gov Patients treated with olanzapine LAI improved their QLS total score from a mean of 64.0 at baseline to 70.8 after 2 years. nih.gov Similarly, those on oral olanzapine increased their score from 62.1 to 70.1. nih.gov At the start of the study, 19.2% of patients in the olanzapine LAI group had a "good" level of functioning, which increased to 27.5% after two years. nih.gov

A pooled analysis of data from three clinical trials involving 1,182 patients found that the majority of patients starting on olanzapine LAI either maintained or improved their symptom and functioning levels at 6 months (62%) and 12 months (52%). researchgate.net

Table 2: Improvement in Functional Outcomes (QLS Total Score) Over 2 Years

Treatment Group Mean QLS Score at Baseline Mean QLS Score at 2 Years
Olanzapine LAI 64.0 70.8
Oral Olanzapine 62.1 70.1

Data from a 2-year, open-label, randomized study. nih.gov

Prevention of Psychotic Exacerbations and Hospitalization Rates

A key goal of maintenance treatment is the prevention of relapse and rehospitalization. psychiatryonline.org Studies have demonstrated that this compound is effective in preventing psychotic exacerbations. medcentral.comnih.gov In a 24-week study, therapeutic doses of this compound resulted in a significantly longer time without a psychotic exacerbation compared to a very low dose. dovepress.comtandfonline.comnih.gov The rate of psychotic exacerbation was a primary outcome, defined by worsening of positive symptoms on the BPRS or the need for hospitalization. tandfonline.comnih.gov

The percentage of patients who remained free from exacerbation at 24 weeks was high in the therapeutic dose groups. scottishmedicines.org.uk A non-inferiority analysis also showed that the efficacy of pooled 2-week depot doses of this compound was equivalent to oral olanzapine in terms of the rate of exacerbation after 24 weeks of maintenance treatment. dovepress.comnih.gov

Comparative Effectiveness Research

Several studies have compared the effectiveness of this compound to its oral formulation and other antipsychotic medications.

In a 2-year, open-label, randomized study comparing olanzapine LAI to oral olanzapine in outpatients, there was no significant difference in the median time to all-cause discontinuation or the relapse rate between the two groups. researchgate.net The relapse rates were 20.1% for the LAI group and 18.5% for the oral group. researchgate.net

When compared to other antipsychotics, oral olanzapine has demonstrated favorable outcomes in some studies. The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study found that olanzapine had a lower rate of discontinuation due to any cause compared to several other atypical antipsychotics. dovepress.comcambridge.org In a comparison with risperidone (B510), olanzapine-treated patients had significantly lower rates of hospitalization. nih.gov Another study comparing olanzapine with haloperidol (B65202) in first-episode psychosis found that while both were effective, olanzapine had some relative advantages in therapeutic response. psychiatryonline.org

A mirror-image study in Romania that included paliperidone (B428) palmitate, this compound, and risperidone long-acting injection showed a significant reduction in re-hospitalization for patients treated with LAIs compared to oral antipsychotics. farmaciajournal.com A Cox regression analysis from a different study indicated that olanzapine and aripiprazole (B633) LAIs had a longer time to discontinuation compared to zuclopenthixol (B143822) decanoate. mdpi.com

Comparative Efficacy with Oral Olanzapine Formulations

Clinical research has consistently demonstrated that this compound has a comparable efficacy profile to oral olanzapine in the treatment of schizophrenia. researchgate.netresearchgate.net This has been observed in both acute treatment settings and long-term maintenance phases.

A 24-week, randomized, double-blind study involving 1,065 stabilized outpatients with schizophrenia found that various doses of this compound were effective for maintenance treatment, with results similar to those of oral olanzapine. researchgate.net The study reported that 93% of patients receiving oral olanzapine remained free of psychotic exacerbation at 24 weeks. researchgate.net Comparatively, 95% of the high-dose (300 mg every 2 weeks), 90% of the medium-dose (405 mg every 4 weeks), and 84% of the low-dose (150 mg every 2 weeks) this compound groups remained exacerbation-free. researchgate.net

A two-year, randomized, open-label study directly comparing monthly olanzapine long-acting injection with oral olanzapine in outpatients with schizophrenia found no significant difference in the median time to all-cause discontinuation (645 days for LAI vs. 678 days for oral). dovepress.com Similarly, the discontinuation rates (53.8% for LAI vs. 51.2% for oral) and relapse rates (20.1% for LAI vs. 18.5% for oral) were comparable between the two groups. dovepress.com However, a notable finding was that the mean duration of psychiatric hospitalization was significantly shorter for patients in the olanzapine LAI group compared to the oral olanzapine group. dovepress.com

A meta-analysis of studies comparing long-acting injectable second-generation antipsychotics (including this compound) with their oral counterparts found no significant difference in all-cause discontinuation rates. tandfonline.com Another meta-analysis reported that while the decrease in total Positive and Negative Syndrome Scale (PANSS) scores was slightly greater in the LAI group, the difference was not statistically significant. tandfonline.com

The following table summarizes key efficacy findings from comparative studies of this compound and oral olanzapine:

Efficacy OutcomeThis compound LAIOral OlanzapineStudy Reference
Exacerbation-Free at 24 Weeks (High Dose)95%93% researchgate.net
Exacerbation-Free at 24 Weeks (Medium Dose)90%93% researchgate.net
Exacerbation-Free at 24 Weeks (Low Dose)84%93% researchgate.net
Median Time to All-Cause Discontinuation645 days678 days dovepress.com
All-Cause Discontinuation Rate53.8%51.2% dovepress.com
Relapse Rate20.1%18.5% dovepress.com

Head-to-Head Comparisons with Other Long-Acting Injectable Antipsychotics

Direct head-to-head clinical trials comparing the efficacy of this compound with other long-acting injectable antipsychotics are limited. clinicaltrialsregister.eu Much of the available comparative data comes from indirect analyses and observational studies.

A retrospective chart review study evaluated the efficacy of this compound, risperidone microspheres, and aripiprazole monohydrate over a five-year period. researchgate.net The study found that the number of relapses and admissions was significantly lower in the group receiving any of these LAIs compared to those on oral antipsychotics. researchgate.net Specifically, for patients continuing on LAI therapy, 38.4% were on this compound, 42.3% on risperidone microspheres, and 19.3% on aripiprazole monohydrate. researchgate.net

An indirect comparison of treatment-completion rates over 12 months found nearly identical rates for olanzapine long-acting injection (72.7%) and pooled data from nine studies of risperidone long-acting injection (72.4%). nih.gov However, when comparing the two most similar studies, the completion rate for olanzapine LAI was significantly higher than for risperidone LAI (81.3% vs. 47.0%), though this finding may be limited by differences in study geography. nih.gov

A mixed treatment comparison of double-blind randomized clinical trials suggested that aripiprazole once-monthly, risperidone LAI, paliperidone palmitate, and this compound are similarly efficacious in the maintenance treatment of schizophrenia, with no statistically significant differences in relapse or discontinuation rates. tandfonline.com In a study comparing the cost-effectiveness of paliperidone palmitate with risperidone LAI and this compound, the clinical trial treatment effect for paliperidone palmitate was assumed to be equivalent to risperidone LAI based on non-inferiority results. tandfonline.com Another study found no significant differences in the number of inpatient days or hospital admissions between paliperidone palmitate and other LAI antipsychotics, including this compound, over a three-year period. cambridge.org

A study assessing the efficacy and metabolic effects of paliperidone palmitate injection versus oral olanzapine in first-episode schizophrenia patients found that both treatments showed similar improvement in PANSS scores. nih.gov

The following table presents data from a mixed treatment comparison of various long-acting injectables:

LAI AntipsychoticProbability of Treatment Continuation at 26 WeeksStudy Reference
Aripiprazole OM80.8% tandfonline.com
This compound71.5% tandfonline.com
Risperidone LAI67.1% tandfonline.com
Paliperidone Palmitate64.4% tandfonline.com
Haloperidol Depot57.1% tandfonline.com

Impact on Specific Symptom Domains and Functional Outcomes

Effects on Positive and Negative Symptoms of Schizophrenia

This compound has demonstrated efficacy in managing both positive and negative symptoms of schizophrenia, with a profile generally comparable to its oral formulation. researchgate.net

In a short-term, 8-week, placebo-controlled study of acutely ill patients with schizophrenia, this compound at various doses resulted in statistically significant improvements in the total PANSS score compared to placebo. psychiatryonline.org A meta-analysis of randomized controlled trials comparing second-generation LAIs to placebo showed that olanzapine LAI led to significant reductions in both positive and negative symptoms. uvt.nl

One comparative study suggested that oral olanzapine may be more effective than haloperidol in reducing negative symptoms of schizophrenia. dovepress.com Another study found that in patients with chronic schizophrenia stabilized on depot antipsychotics, switching to oral olanzapine resulted in significant clinical improvement, including a trend towards improvement in negative symptoms as measured by the PANSS negative subscale. nih.gov Given the comparable efficacy of this compound to oral olanzapine, it is plausible that these benefits extend to the long-acting formulation.

Cognitive Functioning and Broader Functional Improvement

The impact of olanzapine on cognitive function in schizophrenia has been a subject of considerable research, primarily focusing on the oral formulation. Studies suggest that olanzapine treatment can lead to improvements in multiple cognitive domains.

One study found that six months of treatment with oral olanzapine was associated with significant improvements in attention, verbal fluency, executive functioning, verbal and visual learning and memory, and psychomotor tracking. tandfonline.com These cognitive benefits were independent of improvements in psychopathology. tandfonline.com Another study comparing oral olanzapine to haloperidol in first-episode psychosis patients found that both medications improved a composite neurocognitive score, with a greater benefit observed with olanzapine at certain time points. psychiatriapolska.pl

A meta-analysis of 15 studies concluded that olanzapine significantly enhances cognitive functions such as verbal learning, verbal fluency, executive function, attention, and memory in patients with psychiatric disorders, particularly schizophrenia. nih.gov However, it did not show a significant impact on working memory. nih.gov

Comprehensive Safety and Tolerability Profiles of Olanzapine Pamoate

Metabolic Adverse Effects and Long-Term Health Implications

Similar to oral olanzapine (B1677200), olanzapine pamoate is associated with significant metabolic side effects, including weight gain and disturbances in glucose metabolism, which have long-term health implications. dovepress.com

Mechanisms of Weight Gain: Olanzapine is recognized as having one of the highest potentials for causing weight gain among atypical antipsychotics. frontiersin.orgpsychiatrictimes.com The underlying mechanisms are complex and not fully elucidated. Research points to several contributing factors:

Receptor Antagonism: The potent antagonistic effects on histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors are believed to play a significant role in increasing appetite and leading to weight gain. psychiatrictimes.com

Hormonal Regulation: Olanzapine can affect adipokines, the hormones that regulate appetite and fat storage. Studies have shown that olanzapine treatment is associated with increased levels of leptin and ghrelin, and reduced levels of adiponectin. psychiatrictimes.comtandfonline.com These changes, which promote food intake and fat deposition, may be a direct effect of the drug rather than secondary to weight gain. tandfonline.com

Hypothalamic Pathways: Animal studies suggest that olanzapine's effects on the hypothalamic H1 receptor and its linked AMP-activated protein kinase (AMPK) signaling pathways are crucial in mediating weight gain. nih.gov

Strategies for Mitigation: Given the significant impact of weight gain, various strategies have been researched to prevent or reverse it. A rapid weight gain of over 5% in the first month of treatment is considered the best predictor for significant long-term weight gain. tandfonline.com

Non-Pharmacological Strategies: Foundational management includes lifestyle interventions such as nutritional counseling, exercise, and cognitive-behavioral approaches. tandfonline.com Regular weight monitoring is essential.

Pharmacological Strategies:

Antipsychotic Switching: Switching from olanzapine to an antipsychotic with a lower risk of weight gain, such as aripiprazole (B633) or ziprasidone, has been shown to result in modest weight loss. frontiersin.org

Adjunctive Medications: Several medications have been studied as add-on therapy to counteract olanzapine-induced weight gain.

Betahistine: This H1 receptor agonist/H3 receptor antagonist has been shown in animal models and small clinical trials to reduce weight gain by modulating hypothalamic activity. tandfonline.comnih.gov

Topiramate (B1683207): The antiepileptic drug topiramate has demonstrated effectiveness in producing weight loss in patients who have gained weight on olanzapine. tandfonline.com

Samidorphan (B1681425): A combination product of olanzapine and samidorphan, an opioid receptor antagonist, is specifically designed to mitigate the weight gain associated with olanzapine. termedia.pl

Other Agents: Other drugs like reboxetine (B1679249) have shown some potential, while sibutramine (B127822) had mixed results and was later withdrawn from the market for safety reasons. tandfonline.comtermedia.pl

Treatment with olanzapine is linked to an increased risk of hyperglycemia, which in some cases can be severe and lead to diabetic ketoacidosis, coma, or death. nih.gov This risk appears to be greater with olanzapine than with some other atypical antipsychotics. Importantly, these disturbances in glucose control can occur independently of weight gain. nih.govphysiology.org

Mechanisms of Glucose Dysregulation:

Insulin (B600854) Resistance: Olanzapine can directly induce or worsen insulin resistance. nih.govnih.gov One proposed mechanism is the impairment of glycogen (B147801) synthesis through the inhibition of the insulin signaling cascade. nih.gov Animal studies have specifically demonstrated that olanzapine can cause severe hepatic insulin resistance. diabetesjournals.org

Pancreatic β-cell Effects: There is evidence that olanzapine has a direct, detrimental effect on pancreatic β-cells, which are responsible for producing insulin. nih.govdiabetesjournals.org It is hypothesized that antagonism of serotonin 5-HT1A receptors may decrease the responsiveness of β-cells, thereby reducing insulin secretion. nih.gov Animal models have confirmed that olanzapine can inhibit insulin secretion and cause β-cell damage. nih.gov

Glucagon (B607659) Effects: Research in glucagon receptor knockout mice suggests that the hyperglycemic effect of olanzapine may be mediated in part by an increase in glucagon levels. researchgate.net

Risk Management and Monitoring: Given these risks, careful patient selection and monitoring are critical.

Clinicians should weigh the benefits and risks before prescribing olanzapine to patients with an established diagnosis of diabetes mellitus or those with borderline high blood glucose.

Recommended monitoring protocols include obtaining a fasting blood glucose level at the start of treatment and conducting periodic testing thereafter.

Patients should be educated about and monitored for the symptoms of hyperglycemia, which include polydipsia (increased thirst), polyuria (frequent urination), polyphagia (increased hunger), and weakness.

Lipid Abnormalities (Dyslipidemia) and Cardiovascular Disease Risk

Treatment with this compound has been associated with changes in lipid profiles, which can contribute to an increased risk of cardiovascular disease. nih.govlipid.orgfrontiersin.org Dyslipidemia is characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and sometimes decreased levels of high-density lipoprotein (HDL) cholesterol. frontiersin.org

Studies have shown that olanzapine treatment can lead to statistically significant increases in triglycerides, total cholesterol, and LDL cholesterol. nih.govnih.gov These changes can be observed as early as four weeks into treatment. nih.govnih.gov Long-term exposure to olanzapine is associated with a greater proportion of patients experiencing clinically significant changes in these lipid parameters. europa.eu

The risk of dyslipidemia appears to be a class effect among atypical antipsychotics, with olanzapine and clozapine (B1669256) considered to have the highest risk. lipid.org The underlying mechanisms are not fully understood but may involve the drug's impact on sterol regulatory element-binding proteins (SREBPs), which regulate lipid metabolism. lipid.org Increased appetite and subsequent weight gain induced by olanzapine also play a significant role in the development of dyslipidemia. frontiersin.org In one study, 50% of patients with increased appetite developed dyslipidemia after 12 weeks of olanzapine treatment. frontiersin.org

The lipid abnormalities associated with olanzapine treatment are a concern due to their contribution to an increased risk of cardiovascular events such as myocardial infarction and stroke. lipid.org Patients with schizophrenia already have a higher baseline risk for cardiovascular disease, and treatment with antipsychotics that induce dyslipidemia can further elevate this risk. frontiersin.org

Table 1: Changes in Lipid Profiles with Olanzapine Treatment This table is interactive. Click on the headers to sort the data.

Parameter Direction of Change Onset of Change Associated Factors
Triglycerides Increase As early as 4 weeks Weight gain, increased appetite
Total Cholesterol Increase As early as 4 weeks Long-term exposure
LDL Cholesterol Increase As early as 4 weeks Long-term exposure
HDL Cholesterol No significant change in some studies - -

Neurological and Extrapyramidal Symptom (EPS) Profile

Incidence and Management of Treatment-Emergent EPS

This compound is associated with a lower incidence of treatment-emergent extrapyramidal symptoms (EPS) compared to conventional antipsychotics like haloperidol (B65202). europa.eumedcentral.comnih.gov EPS refers to a range of movement disorders including parkinsonism (tremor, rigidity, slow movement), akathisia (a state of inner restlessness), and dystonia (involuntary muscle contractions). drugs.comdrugs.com

In clinical trials, the incidence of EPS with olanzapine long-acting injection (LAI) was found to be similar to that of oral olanzapine. nih.gov Short-term studies reported an EPS incidence of 5.6% for olanzapine LAI compared to 5.0% for oral olanzapine. nih.gov The most common EPS events were akathisia and parkinsonism. nih.gov Long-term data also showed a low incidence of EPS with olanzapine LAI. nih.govdovepress.com

Management of treatment-emergent EPS may involve dose reduction of the antipsychotic or the addition of anticholinergic medications. europa.eu However, due to the lower propensity of olanzapine to cause EPS, the need for such interventions is generally less frequent compared to treatment with first-generation antipsychotics. nih.gov

Table 2: Incidence of Treatment-Emergent Extrapyramidal Symptoms This table is interactive. Click on the headers to sort the data.

Symptom Olanzapine LAI (Short-term) Oral Olanzapine (Short-term)
Overall EPS 5.6% 5.0%
Akathisia 2.6% 1.2%
Parkinsonism 1.8% 3.7%

Risk of Tardive Dyskinesia with Long-Term Exposure

Tardive dyskinesia (TD) is a potentially irreversible movement disorder characterized by involuntary, repetitive body movements, which can develop after long-term use of antipsychotic medications. europa.eu The risk of TD increases with cumulative exposure to these drugs. europa.euvgregion.se

Studies have consistently shown that olanzapine is associated with a statistically significantly lower incidence of treatment-emergent dyskinesia compared to conventional antipsychotics like haloperidol. europa.eumedcentral.comvgregion.se One long-term study found the one-year risk of TD to be 0.52% with olanzapine compared to 7.45% with haloperidol. cambridge.org

While the risk is lower, it is not absent. If signs and symptoms of tardive dyskinesia appear in a patient on this compound, a dose reduction or discontinuation of the medication should be considered. europa.euvgregion.se These symptoms can sometimes worsen temporarily or even appear after treatment has been stopped. europa.eu

Other Systemic Adverse Events

Prolactin Elevation and Associated Endocrine Effects

Olanzapine can cause an elevation in prolactin levels, a hormone produced by the pituitary gland. europa.eufda.gov This effect is due to the blockade of dopamine (B1211576) D2 receptors in the tuberoinfundibular pathway. fda.gov However, the hyperprolactinemia induced by olanzapine is generally considered to be mild and often transient compared to some other antipsychotics. nih.govfrontiersin.orgnih.gov In many patients, prolactin levels may return to the normal range without stopping treatment. jpsychopathol.it

Elevated prolactin levels can lead to endocrine-related side effects such as galactorrhea (inappropriate milk production), amenorrhea (absence of menstruation), and other menstrual irregularities in women, and gynecomastia and erectile dysfunction in men. fda.govwikipedia.org Studies have shown that switching from other antipsychotics with a higher potential for prolactin elevation to olanzapine can lead to a reduction in prolactin levels and an improvement in related symptoms. nih.govnih.gov

The prevalence of hyperprolactinemia in patients treated with olanzapine has been reported to be around 30% in patients with normal baseline prolactin levels. europa.eueuropa.eu

Cardiovascular Safety Assessments (e.g., Orthostatic Hypotension)

Orthostatic hypotension, a drop in blood pressure upon standing, is a potential cardiovascular side effect of this compound. europa.eufda.gov This can be accompanied by symptoms such as dizziness, tachycardia (fast heart rate), and in some cases, syncope (fainting). medcentral.com The risk is related to olanzapine's antagonist activity at alpha-1 adrenergic receptors. medsafe.govt.nz

Caution is advised when using this compound in patients with known cardiovascular disease. vgregion.sefda.gov Periodic blood pressure monitoring is recommended, particularly in patients over 65 years of age. europa.euvgregion.se The co-administration of alcohol can potentiate the orthostatic hypotension observed with olanzapine. fda.govlilly.com

In postmarketing reports, the event of sudden cardiac death has been reported in patients treated with olanzapine. europa.eumedsafe.govt.nz A retrospective study found the risk of presumed sudden cardiac death in patients treated with olanzapine to be approximately twice the risk in those not using antipsychotics. europa.eumedsafe.govt.nz

Hepatic and Renal Function Considerations

Hepatic Function

Transient, asymptomatic elevations of hepatic transaminases, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), have been commonly observed, particularly in the early stages of treatment with olanzapine. europa.eueuropa.eu However, these elevations are generally mild and temporary, and in many cases, they may resolve even with continued use of the medication. biomedres.us Studies have indicated that these elevations in liver enzymes may be dose-dependent. relis.no

While significant liver injury is rare, there have been reports of more pronounced increases in serum aminotransferase levels and clinically apparent hepatitis with jaundice in patients taking olanzapine. biomedres.us The pattern of enzyme elevations can range from hepatocellular to mixed or cholestatic. biomedres.us In cases of moderate hepatic insufficiency, such as cirrhosis (Child-Pugh Class A or B), the clearance of olanzapine can be reduced by approximately 45%, leading to increased systemic exposure and a longer elimination half-life. dovepress.com Therefore, caution is advised when administering this compound to individuals with pre-existing liver conditions. europa.euvgregion.se It is recommended that a well-tolerated and effective dosage of oral olanzapine be established before initiating treatment with the long-acting injectable formulation in patients with hepatic impairment. europa.eueuropa.eu

Renal Function

The kidneys excrete a significant portion of olanzapine metabolites. nih.gov However, studies in patients with severe renal impairment have not shown a statistically significant difference in various pharmacokinetic parameters compared to those with normal renal function. nih.gov Small, single-dose clinical pharmacology studies also did not reveal major alterations in olanzapine pharmacokinetics in individuals with renal impairment. vgregion.senps.org.au

Therefore, dosage adjustments for this compound are not typically required for patients with renal impairment. nih.govmedscape.com Despite this, caution is still advised, as there is some evidence suggesting a potential risk for adverse effects like hypothermia in patients with renal dysfunction. nih.gov Similar to hepatic impairment, establishing a well-tolerated oral dose before starting this compound is recommended for patients with kidney problems. europa.eu

Table 1: Summary of Hepatic and Renal Function Considerations for this compound This table is interactive. Users can sort and filter the data.

Organ System Observed Effects Clinical Considerations Dosage Adjustment
Hepatic Transient, asymptomatic elevations of ALT and AST, especially early in treatment. europa.eueuropa.eu Rare instances of clinically apparent hepatitis and jaundice. biomedres.us Reduced clearance in moderate hepatic insufficiency. dovepress.com Use with caution in patients with pre-existing liver disease. europa.euvgregion.se Establish a well-tolerated oral dose before initiating this compound. europa.eueuropa.eu A lower starting dose may be considered in cases of moderate hepatic insufficiency. europa.eu

| Renal | No significant alterations in pharmacokinetics in patients with renal impairment. vgregion.senih.govnps.org.au | Generally well-tolerated. Caution for potential adverse effects like hypothermia in renal dysfunction. nih.gov Establish a well-tolerated oral dose before initiating this compound. europa.eu | Not typically required. nih.govmedscape.com |

Hematological Safety and Bone Marrow Function

Clinical trial data has generally not suggested that olanzapine adversely affects bone marrow function, even in patients with a history of drug-induced neutropenia or leukopenia. medsafe.govt.nzmedsafe.govt.nz Preclinical studies in animals also showed no evidence of bone marrow cytotoxicity. europa.eu

However, post-marketing reports and some studies have indicated that olanzapine can, in some instances, cause hematological side effects. psychiatria.com.pl These effects can include dose-related reductions in circulating leukocytes. europa.eu Cases of leukopenia, neutropenia, and agranulocytosis have been reported, with the onset often occurring within the first month of treatment. psychiatria.com.plresearchgate.net Thrombocytopenia has also been reported as a hematological abnormality associated with olanzapine. nih.govnih.gov While reversible neutropenia, thrombocytopenia, or anemia were observed in some animal studies at high doses, there were no undesirable effects on progenitor and proliferating cells in the bone marrow. europa.eu

Table 2: Hematological Safety Findings for this compound This table is interactive. Users can sort and filter the data.

Hematological Parameter Preclinical Findings (Animal Studies) Clinical Trial Findings Post-Marketing/Case Reports
Leukocytes/White Blood Cells Dose-related reductions in circulating leukocytes. europa.eu No data suggesting adverse effects on bone marrow function. medsafe.govt.nzmedsafe.govt.nz Reports of leukopenia, with onset often in the first month of treatment. psychiatria.com.plresearchgate.net Can temporarily lower white blood cell count. mayoclinic.org
Neutrophils Reversible neutropenia at high doses. europa.eu No data suggesting adverse effects on bone marrow function. medsafe.govt.nzmedsafe.govt.nz Reports of neutropenia and agranulocytosis. psychiatria.com.plresearchgate.net
Platelets Reversible thrombocytopenia at high doses. europa.eu Not specified. Reports of thrombocytopenia. nih.govnih.gov
Red Blood Cells Reversible anemia at high doses. europa.eu Not specified. Not specified.

| Bone Marrow | No evidence of cytotoxicity. europa.eu No undesirable effects on progenitor and proliferating cells. europa.eu | No data suggesting adverse effects. medsafe.govt.nzmedsafe.govt.nz | Bone marrow suppression has been noted as a common adverse effect. nih.gov |

Other Clinically Significant Adverse Reactions

Beyond the more commonly discussed metabolic and extrapyramidal side effects, this compound is associated with several other clinically significant adverse reactions.

Post-Injection Delirium/Sedation Syndrome (PDSS): This is a rare but serious adverse event specific to the long-acting injectable formulation of olanzapine. wikipedia.org It is characterized by symptoms consistent with an olanzapine overdose, which can include sedation (ranging from mild to coma), delirium (confusion, disorientation, agitation), dysarthria, ataxia, and extrapyramidal symptoms. nih.govamjcaserep.com The incidence is estimated to be around 0.07% of injections. medsafe.govt.nznsw.gov.au Symptoms typically appear within one hour of injection and resolve within 24 to 72 hours. medsafe.govt.nz

Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal condition associated with antipsychotic drugs, including olanzapine. medsafe.govt.nzmedcentral.com Clinical signs include hyperpyrexia, muscle rigidity, altered mental status, and autonomic instability (e.g., irregular pulse or blood pressure, tachycardia). medsafe.govt.nzmedsafe.govt.nz

Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS): This has been reported with olanzapine exposure. medsafe.govt.nz DRESS is a serious reaction characterized by a combination of rash, fever, eosinophilia, lymphadenopathy, and systemic complications such as hepatitis or nephritis. medsafe.govt.nz

Seizures: Olanzapine should be used with caution in patients with a history of seizures or conditions that may lower the seizure threshold, as seizures have been reported to occur rarely. medsafe.govt.nzkaiserpermanente.org

Cardiovascular Effects: Orthostatic hypotension can occur. europa.eu In elderly patients with dementia-related psychosis, olanzapine treatment has been associated with a higher incidence of death and cerebrovascular adverse events like stroke. europa.eufda.gov Sudden cardiac death has also been reported in patients treated with olanzapine. europa.eu

Other Adverse Reactions:

Anticholinergic Effects: While olanzapine has anticholinergic activity, the incidence of related events in clinical trials was low. europa.eueuropa.eu

Venous Thromboembolism: Blood clots in the veins, particularly in the legs (deep venous thrombosis), have been reported. psychiatry-psychopharmacology.com

Hyperprolactinemia: Olanzapine can cause increases in prolactin levels, which may lead to side effects such as unwanted breast milk, missed periods, or decreased sexual function. kaiserpermanente.org

Body Temperature Dysregulation: Problems with controlling body temperature can occur, potentially leading to overheating. drugs.com

Table 3: Other Clinically Significant Adverse Reactions with this compound This table is interactive. Users can sort and filter the data.

Adverse Reaction Description Key Features
Post-Injection Delirium/Sedation Syndrome (PDSS) A rare but serious event specific to the long-acting injectable formulation. wikipedia.org Symptoms of olanzapine overdose, including sedation and delirium. nih.govamjcaserep.com Onset typically within 1 hour post-injection. medsafe.govt.nz
Neuroleptic Malignant Syndrome (NMS) A rare, potentially fatal condition. medsafe.govt.nzmedcentral.com Characterized by high fever, muscle rigidity, altered mental status, and autonomic instability. medsafe.govt.nzmedsafe.govt.nz
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) A serious hypersensitivity reaction. medsafe.govt.nz Involves rash, fever, eosinophilia, and systemic organ involvement. medsafe.govt.nz
Seizures Occur rarely. medsafe.govt.nzkaiserpermanente.org Caution is advised in patients with a history of seizures. medsafe.govt.nz
Cardiovascular Effects Includes orthostatic hypotension and increased risk of cerebrovascular events in certain populations. europa.eufda.gov Increased risk of death in elderly patients with dementia-related psychosis. europa.eufda.gov Reports of sudden cardiac death. europa.eu
Venous Thromboembolism Blood clots in the veins. psychiatry-psychopharmacology.com Can lead to conditions like deep venous thrombosis (DVT). psychiatry-psychopharmacology.com
Hyperprolactinemia Elevated prolactin levels. kaiserpermanente.org May cause hormonal side effects. kaiserpermanente.org

| Body Temperature Dysregulation | Difficulty in regulating body temperature. drugs.com | Risk of overheating. drugs.com |

Patient Centered Outcomes and Real World Evidence

Impact on Medication Adherence and Treatment Persistence

Long-acting injectable (LAI) antipsychotics like olanzapine (B1677200) pamoate are often considered for patients who have difficulty with daily oral medication, a common challenge in managing schizophrenia. researchgate.netnih.gov Non-adherence to antipsychotic medication is a significant issue, with studies indicating that about half or more of all patients with schizophrenia experience it. tandfonline.com This can lead to a higher risk of relapse, re-hospitalization, and other negative outcomes. tandfonline.com

Assessing medication adherence with LAI formulations presents a different set of challenges and methodologies compared to oral medications. While non-adherence with oral medication is often difficult to detect, the administration of an LAI by a healthcare professional provides a more direct confirmation of treatment. However, adherence to the schedule of injections is still a critical factor.

Methodologies for assessing adherence to LAIs primarily include:

Direct Observation : The most straightforward method, where a healthcare professional administers the injection and documents it. This ensures the medication is received as prescribed at that moment.

Pharmacy Refill Records : Tracking the timely refilling of prescriptions for the LAI can serve as an indirect measure of adherence to the treatment schedule.

Electronic Health Records (EHR) and Claims Data : These can be used to monitor scheduled appointments for injections and actual administration records. ispor.org

Patient Self-Report : While subjective, patient-reported adherence can provide insights into their commitment to the treatment plan. nih.gov Tools like the Medication Adherence Rating Scale (MARS) and the Drug Attitude Inventory (DAI) are sometimes used. dovepress.com

Clinician and Caregiver Reports : Healthcare providers and family members can offer perspectives on the patient's consistency in attending appointments for their injections. dovepress.com

Several factors can influence a patient's adherence to a treatment regimen with olanzapine pamoate. A retrospective study of patients with schizophrenia prescribed olanzapine LAI found that it was most commonly prescribed for those with a history of non-compliance with oral medications. nih.gov

Key influencing factors include:

Symptom Improvement : A significant predictor of treatment adherence, regardless of the specific antipsychotic, is the improvement in positive symptoms, hostility, and depressive symptoms. nih.govresearchgate.net Patients who experience a noticeable reduction in their symptoms are more likely to continue with their treatment.

Patient-Clinician Relationship : A strong therapeutic alliance is a significant factor in medication adherence. researchgate.net Open communication and trust between the patient and their healthcare provider can encourage treatment persistence.

Insight into Illness : A patient's understanding and acceptance of their illness and the need for continuous treatment is a crucial factor in adherence. researchgate.net

Side Effects : The patient's experience with side effects, such as weight gain and sedation, can influence their willingness to continue treatment. nih.gov

Convenience and Preference : For some patients, the convenience of receiving an injection every few weeks is preferable to taking a daily oral medication. tandfonline.comdovepress.com

Social and Family Support : The involvement and support of family members or caregivers can play a vital role in ensuring the patient attends their scheduled injections.

A study analyzing pooled data from several clinical trials found that improvement in the Positive and Negative Syndrome Scale (PANSS) positive factor was the strongest predictor of staying on treatment. nih.gov

Assessment Methodologies for Adherence in Long-Acting Formulations

Quality of Life and Patient-Reported Outcome Measures

A study evaluating clinical outcomes with olanzapine LAI found no meaningful change in patient satisfaction with the treatment after the implementation of a required 3-hour post-injection observation period. tandfonline.com The study used the Patient Satisfaction with Medication Questionnaire-Modified (PSMQ-Mod) and reported that patient preference for olanzapine LAI over oral medication also remained stable. tandfonline.com

Another study using the Heinrich-Carpenter Quality of Life in Schizophrenia Scale (QLS) found that olanzapine-treated patients showed significant improvements on three QLS items compared to other atypical antipsychotics. nih.govvivli.org The QLS measures the impact of negative symptoms on various aspects of functioning. vivli.org

Research has also shown that olanzapine has a positive impact on the general health-related quality of life (HRQoL) status, functional outcomes, and symptom improvement in cancer patients, suggesting its broader effects on well-being. nih.gov

Interactive Data Table: Patient-Reported Outcomes with Olanzapine LAI

Outcome MeasureFindingSource
Patient Satisfaction with Medication (PSMQ-Mod)No significant change in satisfaction after implementation of 3-hour observation period. tandfonline.com
Preference for LAI over Oral MedicationRemained stable after implementation of 3-hour observation period. tandfonline.com
Quality of Life Scale (QLS)Olanzapine-treated patients showed significant improvements on 3 items compared to other atypical antipsychotics. nih.gov
12-Item Short Form Health Survey (SF-12)No clinically meaningful change in physical or mental component scores after implementation of 3-hour observation period. tandfonline.com

Patient and Clinician Perspectives on Long-Acting Injectable Antipsychotics

The perspectives of both patients and clinicians are vital in understanding the role of LAIs like this compound in the treatment of schizophrenia.

Patient Perspectives:

Convenience : Many patients appreciate the convenience of not having to remember to take a pill every day. dovepress.com

Coercion : Some patients may perceive the use of LAIs as a form of coercion, particularly if they have had negative experiences with compulsory treatment measures. researchgate.net

Side Effects : Concerns about side effects, such as weight gain, can influence a patient's perspective on the treatment. nih.gov

Injection Experience : The process of receiving the injection itself, including any pain or discomfort, can be a factor in patient acceptance.

Clinician Perspectives:

Adherence Assurance : Clinicians often view LAIs as a valuable tool for ensuring treatment adherence, especially in patients with a history of non-compliance. researchgate.netnih.gov

Relapse Prevention : The use of LAIs is associated with a lower rate of relapse compared to oral medications, which is a primary goal for clinicians. nih.gov

Treatment Selection : The choice to use an LAI like this compound is often based on the healthcare team's assessment of the patient's needs and clinical situation. nih.gov

A meta-analysis found a one-year relapse rate of 27% for LAI antipsychotics compared to 42% for oral medications, highlighting the clinical benefit from a provider's standpoint. nih.gov

Health Economic Evaluations and Healthcare Resource Utilization

The use of this compound has implications for healthcare resource utilization and costs. Several studies have conducted health economic evaluations to assess its cost-effectiveness.

A retrospective mirror-image analysis in France found that while the drug cost of this compound was significantly higher than previous treatments, it was associated with a significant reduction in the number of hospitalizations. nih.gov Specifically, the study reported one less hospitalization per patient treated for more than a year. nih.gov This reduction in hospitalization costs helped to offset the higher medication cost. nih.gov

Another study found that treatment with olanzapine was less expensive and more effective than therapy with haloperidol (B65202). actaspsiquiatria.es When compared with risperidone (B510), the results were not conclusive, with total costs being generally similar. actaspsiquiatria.es

A cost-effectiveness analysis in the United States comparing several second-generation LAIs found that total healthcare sector costs were comparable across the different agents. ispor.org A Norwegian study also compared the direct costs and outcomes of paliperidone (B428) palmitate and this compound, using a decision analytic model. researchgate.net

Reductions in healthcare resource utilization have also been observed with the combination of olanzapine and samidorphan (B1681425) (OLZ/SAM), which is designed to mitigate olanzapine-associated weight gain. ispor.orgnih.gov A real-world study showed significant decreases in all-cause and mental health-related inpatient admissions and emergency department visits after initiating OLZ/SAM. nih.gov

Interactive Data Table: Healthcare Resource Utilization with this compound

Study DesignKey FindingSource
Retrospective mirror-image analysisSignificant reduction in the number of hospitalizations (1 less per patient treated >1 year). nih.gov
Retrospective mirror-image studyReduction in mean total number of days spent in hospital per patient. nhs.wales
Cost-effectiveness analysisTotal healthcare sector costs were comparable across several second-generation LAIs. ispor.org
Retrospective claims data analysis (OLZ/SAM)Significant decreases in inpatient admissions and emergency department visits. ispor.orgnih.gov

Methodological Considerations in Olanzapine Pamoate Research

Design and Execution of Randomized Controlled Trials (RCTs) in Schizophrenia

Randomized controlled trials (RCTs) are the gold standard for establishing the efficacy of new treatments. In the context of olanzapine (B1677200) pamoate for schizophrenia, RCTs are meticulously designed to compare its effects against a placebo or an active comparator, often the oral formulation of olanzapine or another antipsychotic.

Key design elements of RCTs involving olanzapine pamoate include:

Patient Selection: Participants are typically adults diagnosed with schizophrenia according to established criteria, such as the Diagnostic and Statistical Manual of Mental Disorders (DSM). researchgate.net To ensure that patients are acutely ill at the start of the trial, a minimum score on a rating scale like the Brief Psychiatric Rating Scale (BPRS) is often required. researchgate.net

Randomization and Blinding: Patients are randomly assigned to different treatment groups to minimize bias. nih.gov Double-blinding, where neither the patient nor the investigator knows the assigned treatment, is a crucial feature to ensure objectivity in assessing outcomes. researchreview.co.nz

Treatment Arms: Trials often include multiple arms to evaluate different doses of this compound and compare them to both placebo and an active comparator. researchreview.co.nzmdpi.com For instance, a study might have high-dose, medium-dose, and low-dose this compound groups, alongside an oral olanzapine group and a placebo group. researchreview.co.nz

Outcome Measures: The primary outcome is typically the change in symptoms of schizophrenia, measured by standardized scales like the Positive and Negative Syndrome Scale (PANSS) or the BPRS. cpn.or.krunifi.it Secondary outcomes can include time to relapse, functional improvement, and quality of life. researchreview.co.nz

Trial Duration: The duration of RCTs can vary, with some focusing on the acute treatment phase (e.g., 8 weeks) and others on long-term maintenance treatment (e.g., 24 weeks or longer). researchreview.co.nzmdpi.com

A notable example of an RCT design was a 24-week, double-blind study that enrolled 1,065 patients with schizophrenia. researchreview.co.nz After an initial open-label phase with oral olanzapine, patients were randomized to receive one of several doses of this compound depot or continue with oral olanzapine. researchreview.co.nz Such designs allow for a direct comparison of the long-acting formulation's ability to prevent relapse compared to the oral version. researchreview.co.nz

However, the design of RCTs can significantly influence the observed efficacy. A meta-regression analysis of 25 RCTs found that trials where olanzapine was the investigational drug showed a greater reduction in PANSS scores compared to trials where it was used as a comparator. unifi.it This difference was largely predicted by higher baseline PANSS scores and longer trial durations in the former group. unifi.it This highlights the importance of considering these design factors when interpreting and comparing results across different studies.

Observational Studies and Analysis of Real-World Data

While RCTs establish efficacy under ideal conditions, observational studies provide crucial insights into the effectiveness of this compound in real-world clinical practice. These studies follow patients over time without the strict protocols of an RCT, offering a more naturalistic view of treatment patterns and outcomes.

Types of observational studies include:

Prospective Cohort Studies: These studies follow a group of patients starting on this compound and track their outcomes over time.

Retrospective Chart Reviews: Researchers analyze existing patient records to evaluate the impact of this compound on clinical measures.

Mirror-Image Studies: These compare patient outcomes during a period of treatment with this compound to an equivalent period before starting the medication.

A real-world observational study conducted during the COVID-19 pandemic highlighted the consequences of an unplanned switch from olanzapine long-acting injectable to oral olanzapine. d-nb.infonih.gov Of the 27 patients in the study, 21 switched to the oral formulation. d-nb.infonih.gov Within 12 months, a significant 71.42% of those who switched experienced a relapse. d-nb.infonih.gov This study underscores the importance of treatment adherence, which is a key advantage of long-acting injectables. d-nb.infonih.gov

Another retrospective service evaluation in a high-security hospital assessed the clinical efficacy and impact on violence of this compound in eight patients with treatment-resistant schizophrenia. researchgate.net Six of the eight patients showed symptomatic improvement, which was associated with a decrease in violent incidents. researchgate.net

The Schizophrenia Outpatients Health Outcomes (SOHO) study, a large 3-year observational study, provided further real-world evidence for olanzapine's effectiveness. researchreview.co.nz While not focused solely on the pamoate formulation, it demonstrated that olanzapine was associated with a lower rate of treatment discontinuation compared to several other antipsychotics. researchreview.co.nz

Systematic Reviews and Meta-Analyses Methodologies for Synthesizing Evidence

Systematic reviews and meta-analyses play a critical role in synthesizing the vast body of evidence from individual studies to provide a more comprehensive and statistically robust understanding of this compound's effects.

The methodology for these reviews involves:

Comprehensive Literature Search: A systematic search of multiple databases like MEDLINE, Embase, and PsycINFO is conducted to identify all relevant studies.

Inclusion and Exclusion Criteria: Clear criteria are established to determine which studies are eligible for inclusion. For example, a review might only include RCTs or a specific type of observational study.

Data Extraction and Quality Assessment: Data from the included studies are systematically extracted, and the quality of each study is assessed to identify potential biases. plos.org

Another systematic review focusing on economic evaluations of schizophrenia treatments highlighted the methodologies used in these studies. frontiersin.org It found that Markov and decision tree models were commonly employed, and that factors like adverse events, compliance, and persistence were important parameters to include. frontiersin.org

A meta-regression of olanzapine studies revealed that the perceived efficacy could be influenced by trial design. unifi.it Specifically, the baseline severity of illness and the duration of the trial were significant predictors of the magnitude of symptom reduction. unifi.it This type of analysis helps to explain inconsistencies in findings across different studies and provides a more nuanced interpretation of the evidence.

Preclinical Models for Investigating this compound Effects and Adverse Reactions

Preclinical studies using animal models are essential for understanding the fundamental pharmacological effects and potential adverse reactions of this compound before it is tested in humans. These studies often use rats as a model organism.

Key aspects of preclinical research on this compound include:

Pharmacokinetic Studies: These studies examine how the drug is absorbed, distributed, metabolized, and eliminated in the animal model. The long-acting formulation is designed to provide stable plasma concentrations over an extended period. oup.com

Toxicity Studies: Repeat-dose toxicity studies are conducted to identify any potential organ damage or other adverse effects. For this compound monohydrate, the main findings in these studies were related to injection site reactions. europa.eu

Carcinogenicity Studies: Long-term studies, such as a 2-year rat carcinogenicity study, are performed to assess the potential for the drug to cause cancer. europa.eu

Reproductive Toxicity Studies: These studies investigate any potential effects on fertility and fetal development. europa.eu

Metabolic Studies: Given the known metabolic side effects of olanzapine, preclinical models are used to investigate these effects. A study using an olanzapine depot injection in female rats found that it induced increased food intake, weight gain, and elevated plasma triglycerides, similar to what is observed with oral administration. oup.com This model also allowed for the investigation of the role of hypothalamic AMP-activated protein kinase (AMPK) in olanzapine-induced weight gain. oup.com

Neurodevelopmental Models: To better mimic the underlying pathology of schizophrenia, some preclinical studies use neurodevelopmental models, such as prenatal exposure to methylazoxymethanol (B1197960) (MAM). nih.gov A study using this model found that MAM-exposed rats exhibited metabolic vulnerabilities, and the dysmetabolic effects of olanzapine were more pronounced in these animals compared to non-MAM controls. nih.gov This suggests that findings from healthy animal models may underestimate the metabolic dysfunction associated with antipsychotics in a clinical population. nih.gov

Biomarker Discovery and Validation for Prediction of Response and Adverse Events

A significant area of ongoing research is the discovery and validation of biomarkers that can predict a patient's response to this compound and their likelihood of experiencing adverse events. This is a key step towards personalized medicine in the treatment of schizophrenia.

Methodological approaches in biomarker research include:

Genomic and Pharmacogenetic Studies: These studies investigate how genetic variations, such as polymorphisms in the cytochrome P450 (CYP450) enzymes that metabolize olanzapine, can influence drug levels and clinical outcomes. nih.gov

Neuroimaging Studies: Techniques like positron emission tomography (PET) are used to study the relationship between olanzapine plasma concentrations, dopamine (B1211576) D2 receptor occupancy, and clinical response. uni-heidelberg.de Evidence suggests that an optimal treatment response is associated with a D2 receptor occupancy of 65-80%. researchgate.net

Lipidomic and Metabolomic Studies: These approaches analyze profiles of lipids and other metabolites in the blood to identify signatures that may predict treatment response. One study identified specific lipidomic profiles that could differentiate between responders and non-responders to olanzapine, risperidone (B510), and quetiapine. frontiersin.org

Immunological Studies: Research is exploring the role of inflammatory markers in predicting treatment response. One study found that patients who responded to olanzapine had lower baseline levels of interleukin-1β (IL-1β) and interleukin-17 (IL-17). mdpi.com

Machine Learning and Predictive Modeling: Advanced computational methods are being used to develop algorithms that can predict treatment outcomes based on a combination of clinical, genetic, and other biomarker data. nih.gov A study using electronic health records developed a personalized antipsychotic selection tool that could predict the optimal antipsychotic for an individual, with the potential to reduce the risk of treatment failure. medrxiv.org

A systematic review of the therapeutic reference range for olanzapine suggested a lower range of 20-40 ng/ml for both oral and long-acting injectable formulations, based on an analysis of studies linking blood levels to efficacy and D2 receptor occupancy. uni-heidelberg.de This highlights the potential of therapeutic drug monitoring as a tool to personalize treatment.

Special Patient Populations and Influencing Factors

Pharmacokinetic and Pharmacodynamic Profiles in Pediatric and Adolescent Populations

Olanzapine (B1677200) pamoate is not indicated for use in individuals under 18 years of age. europa.eu However, studies on oral olanzapine in adolescents (ages 13-17) provide insights into its pharmacokinetic and pharmacodynamic properties in this population.

Pharmacokinetic studies have revealed that while olanzapine demonstrates dose-dependent linear pharmacokinetics in pediatric patients, there are notable differences compared to adults. fda.govjefferson.edu Body weight has been identified as a significant factor influencing olanzapine clearance in pediatric populations. jefferson.eduresearchgate.net One analysis indicated that after accounting for body weight, olanzapine exposure was approximately 27% higher in adolescents than in adults. fda.gov Another study found that the clearance of olanzapine in female adolescents was 13.6 L/hr, while in males it was 17.5 L/hr. fda.govfda.gov The half-life of olanzapine in children and adolescents is slightly lower than in adults, which may be due to a reduced first-pass effect and higher bioavailability. cambridge.org The association between olanzapine's half-life and pediatric age appears to be parabolic, with shorter half-lives observed in children aged 6 months to 6 years. jefferson.eduresearchgate.net

From a pharmacodynamic perspective, adolescents may experience certain adverse reactions with greater frequency than adults. europa.eu Clinically significant weight gain (≥7% of baseline body weight) appears to be more common in the adolescent population compared to adults with similar exposure levels. europa.eu The magnitude of weight gain and the proportion of adolescents experiencing it were greater with long-term (at least 24 weeks) compared to short-term exposure. europa.eu

Table 1: Summary of Olanzapine Pharmacokinetics in Pediatric and Adolescent Populations

Parameter Finding Source
Indication Not indicated for patients below 18 years. europa.eu
Exposure Approximately 27% higher in adolescents compared to adults. fda.gov
Clearance Influenced by body weight and gender. fda.govjefferson.eduresearchgate.netfda.gov
Half-life Slightly lower than in adults; parabolic association with age. jefferson.eduresearchgate.netcambridge.org
Adverse Reactions Greater frequency of clinically significant weight gain compared to adults. europa.eu

Pharmacokinetic and Safety Considerations for Geriatric Patients

The use of olanzapine pamoate in geriatric patients (≥65 years old) requires careful consideration due to potential alterations in pharmacokinetics and increased sensitivity to adverse effects. While not systematically studied in patients over 65, data from oral olanzapine studies are informative. medsafe.govt.nz

Elderly patients may exhibit altered pharmacokinetics of olanzapine, though findings are not entirely consistent. nih.gov Some research indicates a 27% increase in olanzapine plasma concentrations in patients over 60, while other studies found no relationship between concentration-to-dose ratios and age. nih.gov However, one study reported that weight-corrected concentration/dose ratios of olanzapine increased by an average of 9.4% per decade of life. nih.gov Furthermore, the elimination half-life and time to maximum drug plasma concentration for olanzapine were found to be 53% and 34% longer, respectively, in the elderly. nih.gov

Safety is a significant concern in the geriatric population. There is an increased risk of death in elderly patients with dementia-related psychosis treated with antipsychotic drugs, including olanzapine. drugs.comeuropa.eu These fatalities are often related to cardiovascular events or infections. drugs.com Cerebrovascular adverse events, such as stroke, have also been reported at a higher incidence in elderly patients with dementia-related psychosis receiving olanzapine compared to placebo. medsafe.govt.nz Due to these risks, olanzapine is not recommended for the treatment of dementia-related psychosis. europa.eu For elderly patients where treatment with this compound is warranted, a lower starting dose may be considered, especially if other factors that could slow metabolism are present. medsafe.govt.nzdrugs.com

Implications of Hepatic and Renal Impairment on this compound Pharmacokinetics

The influence of hepatic and renal impairment on the pharmacokinetics of this compound has not been specifically studied. medsafe.govt.nzdrugs.com However, data from oral olanzapine studies suggest that dosage adjustments may not be routinely necessary.

Hepatic Impairment: Olanzapine is primarily metabolized by the liver. europa.eu Despite this, in cases of moderate hepatic insufficiency (cirrhosis, Child-Pugh Class A or B), while olanzapine clearance can be reduced by about 45%, leading to increased systemic exposure and a prolonged elimination half-life, a dosage adjustment is not always required. nih.gov This may be partly due to compensatory increases in glucuronidation. nih.gov However, in the context of cirrhosis, decreased levels of alpha-1-acid-glycoprotein and albumin can lead to higher concentrations of unbound, active olanzapine. nih.gov It is recommended that a well-tolerated and effective dose of oral olanzapine be established before initiating treatment with this compound in patients with hepatic impairment. europa.eu

Renal Impairment: Renal dysfunction is unlikely to have a major impact on the pharmacokinetics of olanzapine, as only a small percentage of the drug is excreted unchanged in the urine. fda.gov Studies have shown no statistically significant differences in various pharmacokinetic parameters between patients with renal impairment and those with normal renal function. nih.gov Therefore, a dosage adjustment is generally not recommended for patients with severe renal impairment. nih.gov Olanzapine is also not removed by dialysis. nih.govfda.gov

Influence of Demographic Factors (e.g., Gender, Race, Body Weight, Smoking Status) on Clinical Outcomes

Several demographic factors can influence the metabolism and clinical outcomes of olanzapine.

Gender: Females tend to have significantly higher plasma concentrations of olanzapine than males. nih.gov This is likely due to slower metabolism via the CYP1A2 enzyme and differences in the volume of distribution. nih.gov Men have been found to clear olanzapine 38% faster than women. nih.gov

Race: Race can also affect olanzapine clearance. One study found that individuals who identified as Black or African American cleared olanzapine 26% faster than those of other races. nih.gov In a study involving Caucasian, Japanese, and Chinese subjects, no significant differences in pharmacokinetic parameters were observed with oral olanzapine. europa.eu

Body Weight: Body weight is a known factor influencing olanzapine clearance. jefferson.eduresearchgate.net Higher body weight has been associated with a lower total dose of antipsychotics, including olanzapine. nih.gov

Smoking Status: Smoking is a significant inducer of the CYP1A2 enzyme, which is involved in olanzapine metabolism. europa.eu Consequently, smokers clear olanzapine approximately 55% faster than non-smokers or past smokers, leading to lower plasma concentrations. medsafe.govt.nznih.gov The clearance of olanzapine is about 33% lower and the terminal elimination half-life is 21% longer in non-smokers compared to smokers. medsafe.govt.nz When multiple factors that could slow metabolism are present, such as being a non-smoking female of geriatric age, dose reduction should be considered. europa.eu

Table 2: Influence of Demographic Factors on Olanzapine Pharmacokinetics

Factor Influence Source
Gender Females have higher plasma concentrations; males clear it 38% faster. nih.govnih.gov
Race Black or African American individuals may clear it 26% faster. nih.gov
Body Weight Influences clearance. jefferson.eduresearchgate.netnih.gov
Smoking Status Smokers clear olanzapine 55% faster than non-smokers. medsafe.govt.nznih.gov

Future Directions and Unanswered Questions in Olanzapine Pamoate Research

Need for Long-Term, Prospective Comparative Effectiveness Studies

While existing studies have established the efficacy of olanzapine (B1677200) pamoate, there is a clear need for more robust, long-term comparative effectiveness research. researchgate.netnih.gov Most of the current data comes from trials comparing olanzapine pamoate to oral olanzapine or placebo. nih.gov There is a notable lack of head-to-head trials comparing this compound with other LAI antipsychotics. nih.govtandfonline.com

Future randomized controlled trials should be designed to evaluate the long-term efficacy and safety of this compound against other available LAI antipsychotics. researchgate.net A large-scale, nationwide Finnish study provided strong evidence for the effectiveness of LAIs, including olanzapine LAI, and clozapine (B1669256) in preventing rehospitalization in both chronic and first-episode schizophrenia patients over a 20-year follow-up. nih.gov Specifically, olanzapine LAI was associated with one of the lowest risks of psychiatric rehospitalization. nih.gov However, the study also suggested potential differences in effectiveness among various LAIs, indicating that the benefits may not be solely due to improved adherence. nih.gov

A two-year, randomized, open-label study comparing olanzapine LAI to oral olanzapine in outpatients with schizophrenia found no significant difference in all-cause discontinuation or relapse rates. researchgate.net However, the mean duration of psychiatric hospitalization was significantly shorter for patients receiving the LAI formulation. researchgate.net These findings highlight the need for further real-world effectiveness studies to understand the full spectrum of benefits offered by this compound. nih.govdovepress.com

Table 1: Key Findings from Comparative Studies

Study Type Comparator(s) Key Findings Citation(s)
Nationwide Cohort Study No antipsychotic use, other oral and LAI antipsychotics Olanzapine LAI was associated with one of the lowest risks of psychiatric and all-cause rehospitalization. nih.gov
Randomized Open-Label Study Oral Olanzapine No significant difference in time to discontinuation or relapse rates; shorter duration of hospitalization with LAI. researchgate.net
Retrospective Chart Review Oral Antipsychotics Fewer relapses and admissions in the LAI group. researchgate.net

Investigation of Genetic and Pharmacogenomic Influences on Efficacy and Adverse Events

The variability in patient response and susceptibility to adverse effects with olanzapine treatment underscores the importance of pharmacogenomic research. frontiersin.org Identifying genetic markers that predict efficacy and the likelihood of adverse events, such as significant weight gain and metabolic disturbances, could lead to more personalized treatment approaches. frontiersin.orgwikipedia.org

Pharmacogenetics aims to tailor drug selection and dosage to an individual's genetic makeup, thereby maximizing therapeutic benefit while minimizing harm. frontiersin.org For olanzapine, research into genetic polymorphisms could help identify patients who are most likely to respond well to this compound and those who are at higher risk for side effects. frontiersin.org This area of investigation is crucial for moving towards a more precise and individualized approach to the management of schizophrenia.

Exploration of Innovative Delivery Systems and Formulation Advancements

The development of this compound as a long-acting injectable was a significant formulation advancement, designed to improve treatment adherence. patsnap.comresearchgate.net Future research should continue to explore innovative delivery systems and further refinements to the existing formulation. This includes investigating novel technologies that could potentially reduce the frequency of administration, improve the consistency of drug release, and minimize injection site reactions. patsnap.comgoogle.com

Current research is exploring various novel formulations and administration modalities for olanzapine, such as orally dissolving films and transdermal patches, to enhance patient convenience and bioavailability. patsnap.com Additionally, advancements in sustained-release injectable formulations aim to provide steady therapeutic drug levels over extended periods, which is particularly beneficial for the long-term management of chronic conditions like schizophrenia. patsnap.com Intranasal delivery systems are also being investigated as a method for the acute treatment of agitation, offering the potential for more rapid onset of action compared to oral formulations. google.com

Strategies to Optimize Clinical Outcomes and Minimize Adverse Effects in Real-World Settings

Translating the efficacy observed in clinical trials to effectiveness in real-world clinical practice presents a significant challenge. Future research should focus on developing and evaluating strategies to optimize clinical outcomes and minimize adverse effects in routine care. dovepress.com This includes the development of clinical guidelines and risk evaluation and mitigation strategies (REMS) to manage known risks, such as post-injection delirium/sedation syndrome (PDSS). researchgate.net

Q & A

Basic Research Questions

Q. How does olanzapine pamoate’s pharmacokinetic profile influence dosing intervals in clinical practice?

  • Methodological Approach : Pharmacokinetic studies utilize plasma concentration sampling over time to calculate elimination half-life (approximately 30 days for this compound) and steady-state attainment (~12 weeks). Dose optimization involves comparing bioavailability to oral formulations and correlating plasma levels with therapeutic efficacy and adverse events. For example, dose-finding studies demonstrated that 300 mg/2 weeks of this compound achieves equivalent plasma concentrations to 20 mg/day oral olanzapine . Researchers should design trials with periodic blood sampling and population pharmacokinetic modeling to account for interpatient variability.

Q. What biochemical interactions affect this compound’s metabolism?

  • Methodological Approach : Investigate cytochrome P450 (CYP) enzyme interactions, particularly CYP1A2 and CYP2D6, using in vitro microsomal assays and in vivo drug-drug interaction studies. For example, co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) may elevate olanzapine plasma levels, necessitating dose adjustments. Researchers should employ liquid chromatography-mass spectrometry (LC-MS) to quantify metabolite ratios and enzyme kinetics .

Q. How does this compound’s receptor binding profile compare to other long-acting injectable (LAI) antipsychotics?

  • Methodological Approach : Use positron emission tomography (PET) to measure D2 receptor occupancy. Studies show this compound maintains 60–80% striatal D2 occupancy at steady state, comparable to oral olanzapine but with lower peak-to-trough fluctuations. Comparative studies with risperidone LAI or paliperidone palmitate require standardized imaging protocols and occupancy thresholds (e.g., ≥65% for therapeutic efficacy) .

Advanced Research Questions

Q. How can researchers design preclinical studies to mitigate metabolic side effects associated with this compound?

  • Methodological Approach : Use animal models (e.g., female Wistar rats) to assess weight gain, adipose tissue changes, and glucose homeostasis. Combine this compound with adjunctive therapies (e.g., melatonin or metformin) and quantify visceral/subcutaneous fat ratios via histopathology or MRI. Experimental designs should control for hormonal influences (e.g., ovariectomy in female rats to study estrogen’s role in metabolic effects) .

Q. What methodologies address contradictions between this compound’s efficacy and safety data in real-world studies?

  • Methodological Approach : Conduct meta-analyses stratified by study design (RCTs vs. observational cohorts). For instance, while RCTs report low relapse rates (1.5–18.8%), real-world data may highlight higher discontinuation due to post-injection delirium/sedation syndrome (PDSS). Researchers should use adjusted hazard ratios and propensity score matching to control for confounding variables like adherence patterns .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing for diverse populations?

  • Methodological Approach : Develop population PK-PD models incorporating covariates like body weight, CYP genotype, and sex. For example, female patients may require lower doses due to slower clearance. Validate models using Bayesian forecasting and sparse sampling in clinical trials to personalize dosing intervals (e.g., 2 vs. 4 weeks) .

Q. What experimental designs are critical for assessing PDSS risk in this compound trials?

  • Methodological Approach : Implement mandatory post-injection monitoring (≥3 hours) in clinical protocols. Measure plasma olanzapine spikes via high-frequency blood sampling during PDSS events. Preclinical studies should simulate accidental intravascular injection in animal models to characterize mechanisms (e.g., blood-brain barrier penetration rates). Use pharmacovigilance databases to calculate incidence rates (0.07% per injection) and identify risk factors .

Q. How do pharmacological differences between LAIs impact translational research on treatment-resistant schizophrenia?

  • Methodological Approach : Compare receptor binding kinetics, half-lives, and formulation stability across LAIs. For example, this compound’s dibenzothiazepine structure may confer distinct serotonergic effects vs. aripiprazole’s partial agonism. Use in vitro assays (e.g., radioligand binding) and in vivo behavioral models (e.g., prepulse inhibition) to correlate molecular profiles with clinical outcomes .

Data Contradiction Analysis

Q. How to reconcile discrepancies in this compound’s relapse rates across trials?

  • Methodological Approach : Analyze trial populations for heterogeneity (e.g., stabilized vs. acute-phase patients). For example, relapse rates vary from 1.5% (stable patients on 300 mg/2 weeks) to 18.8% (suboptimal dosing). Use Cox proportional hazards models to adjust for baseline PANSS scores and prior adherence history .

Tables for Key Research Findings

Parameter This compound Oral Olanzapine Source
Elimination Half-Life~30 days~21–54 hours
D2 Receptor Occupancy60–80% (steady state)60–80% (peak)
PDSS Incidence0.07% per injectionN/A
Metabolic Side Effects↑ Weight, insulin resistanceSimilar to pamoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanzapine pamoate
Reactant of Route 2
Olanzapine pamoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.